![molecular formula C15H20N4O2S B6789431 Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6789431.png)
Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone
Description
Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone is a complex organic compound featuring a cyclopropyl group, a thiadiazole ring, and a diazepane ring
Properties
IUPAC Name |
cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-14(11-4-5-11)18-6-1-7-19(9-8-18)15(21)13-12(10-2-3-10)16-17-22-13/h10-11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQWCGDGQMYLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(N=NS2)C3CC3)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carbonyl compounds under acidic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors with carbonyl compounds.
Final Coupling: The final step involves coupling the cyclopropyl-thiadiazole and diazepane intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone: Similar compounds include other cyclopropyl-thiadiazole derivatives and diazepane-containing compounds.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 4-cyclopropylthiadiazole derivatives.
Diazepane Derivatives: Compounds with similar diazepane rings, such as 1,4-diazepane derivatives.
Uniqueness
This compound is unique due to its combination of cyclopropyl, thiadiazole, and diazepane rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
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